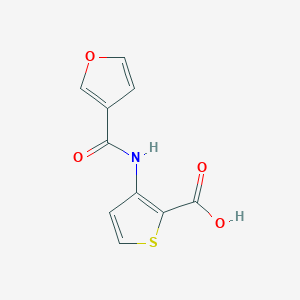

3-(呋喃-3-酰胺基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Furan-3-amido)thiophene-2-carboxylic acid” is a compound that contains both furan and thiophene rings. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains an amide group and a carboxylic acid group .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yields the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “3-(Furan-3-amido)thiophene-2-carboxylic acid” is complex due to the presence of both furan and thiophene rings, along with an amide group and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has also been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

Thiophene-2-carboxylic acid, a related compound, is a white solid with a melting point of 125–127 °C . It has a molar mass of 128.15 g·mol−1 . The physical and chemical properties of “3-(Furan-3-amido)thiophene-2-carboxylic acid” would be influenced by the presence of the furan ring, the amide group, and the carboxylic acid group.科学研究应用

- 呋喃衍生物,包括含有噻吩亚结构的衍生物,因其抗菌特性而受到关注 。研究人员一直在探索合成新型呋喃衍生物以对抗微生物耐药性。

- 噻吩衍生物在聚合物科学中必不可少。 研究人员利用它们创造了导电聚合物,例如聚(2-甲基丁-2-烯基噻吩-3-羧酸酯) 。

- 一些呋喃衍生物表现出抗炎特性 。研究人员可以探索3-(呋喃-3-酰胺基)噻吩-2-羧酸是否也具有这种特性。

- 铜(I)噻吩-2-羧酸盐作为乌尔曼偶联反应的催化剂 。研究3-(呋喃-3-酰胺基)噻吩-2-羧酸的催化特性可能很有价值。

抗菌活性

聚合物合成

抗炎剂

催化和乌尔曼偶联

超越抗菌的生物活性

未来方向

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “3-(Furan-3-amido)thiophene-2-carboxylic acid” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

作用机制

Target of Action

The primary target of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .

Mode of Action

3-(Furan-3-amido)thiophene-2-carboxylic acid acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins . The activation of these proteins helps protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of FIH-1 by 3-(Furan-3-amido)thiophene-2-carboxylic acid affects the HIF pathway . This pathway is responsible for the cellular response to hypoxic conditions. By inhibiting FIH-1, 3-(Furan-3-amido)thiophene-2-carboxylic acid allows for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins .

Result of Action

The result of the action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the induction of a series of anti-hypoxic proteins . These proteins help protect cells during exposure to hypoxic conditions, thereby enhancing cell survival .

Action Environment

The action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is influenced by the cellular environment. For instance, the presence of hypoxic conditions in the cellular environment would enhance the need for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins . .

属性

IUPAC Name |

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFSJXQAJKLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)

![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)